1-(5-Methyl-1-benzofuran-2-yl)butan-1-one

Catalog No.
S13666809
CAS No.
M.F
C13H14O2
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Methyl-1-benzofuran-2-yl)butan-1-one

Product Name

1-(5-Methyl-1-benzofuran-2-yl)butan-1-one

IUPAC Name

1-(5-methyl-1-benzofuran-2-yl)butan-1-one

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C13H14O2/c1-3-4-11(14)13-8-10-7-9(2)5-6-12(10)15-13/h5-8H,3-4H2,1-2H3

InChI Key

JNHFVYFMFDYGQE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC2=C(O1)C=CC(=C2)C

1-(5-Methyl-1-benzofuran-2-yl)butan-1-one is an organic compound with the molecular formula C13H14OC_{13}H_{14}O and a molecular weight of approximately 202.25 g/mol. This compound features a benzofuran moiety, which consists of a fused benzene and furan ring, and a butanone functional group. The presence of a methyl group at the 5-position of the benzofuran ring contributes to its unique chemical properties and potential biological activities.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carbonyl group in the butanone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The benzofuran structure allows for electrophilic substitution reactions, which can modify the compound's reactivity and biological activity.

The biological activity of 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one is linked to its structural components. Compounds containing benzofuran derivatives are often studied for their potential pharmacological effects, including:

  • Antimicrobial Activity: Some studies indicate that benzofuran derivatives exhibit significant antimicrobial properties.
  • Anticancer Potential: Research has suggested that similar compounds may have anticancer activities, warranting further exploration of this compound's efficacy against various cancer cell lines.

Synthesis of 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one can be achieved through several methods:

  • Friedel-Crafts Acylation: A common synthetic route involves the Friedel-Crafts acylation of 5-methylbenzofuran with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires anhydrous conditions to prevent hydrolysis.
  • Alternative Routes: Other synthetic approaches may include variations in the starting materials or reaction conditions, allowing for tailored synthesis based on desired yields or purity levels.

The applications of 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one span various fields:

  • Medicinal Chemistry: Due to its potential biological activities, this compound could serve as a lead compound for drug development.
  • Material Science: Its unique structural features may allow for applications in organic electronics or as intermediates in polymer synthesis.

Interaction studies are crucial for understanding how 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one interacts with biological targets. These studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Efficacy Assessments: Determining the compound's effectiveness in modulating biological pathways or inhibiting disease processes.

Several compounds share structural similarities with 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one. Here are some notable examples:

Compound NameStructural FeaturesNotable Activities
1-(5-Methylbenzofuran-2-yl)butan-1-oneLacks the additional functional groupsVaries in reactivity and potential biological activity
7-Bromo-5-methylbenzofuran derivativesBromination at different positions on the benzofuranPotential anticancer activity
Benzofuran-based chalconesChalcone structure fused with benzofuransSignificant anticancer activity against various cell lines

The uniqueness of 1-(5-Methyl-1-benzofuran-2-yl)butan-1-one lies in its specific combination of functional groups and structural integrity, which may confer distinct pharmacological properties compared to other similar compounds. Its potential effectiveness against specific targets makes it a candidate for further exploration in medicinal chemistry.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Exact Mass

202.099379685 g/mol

Monoisotopic Mass

202.099379685 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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